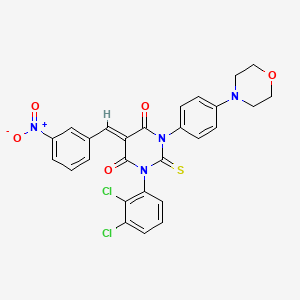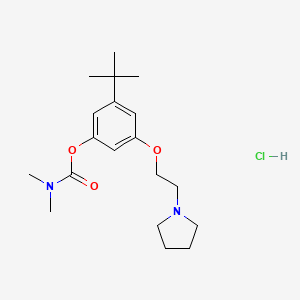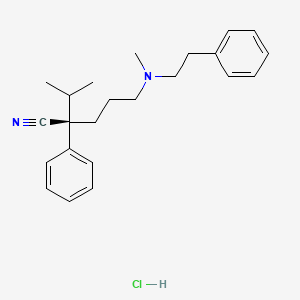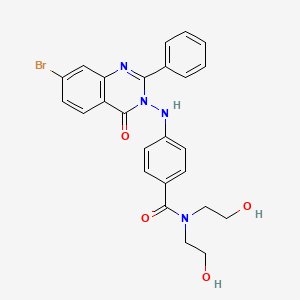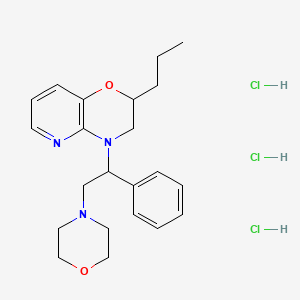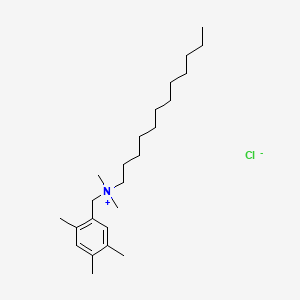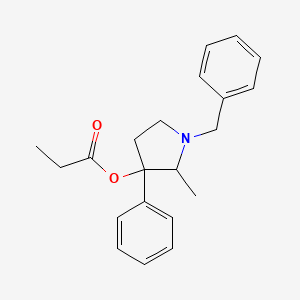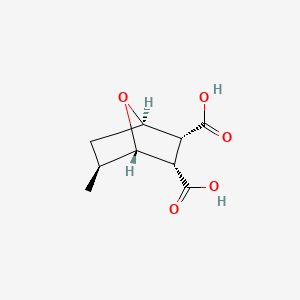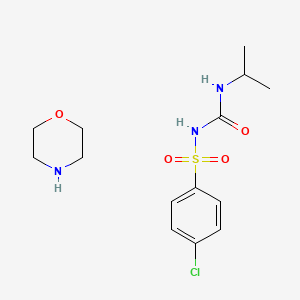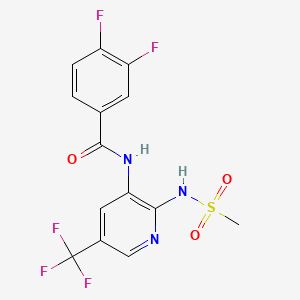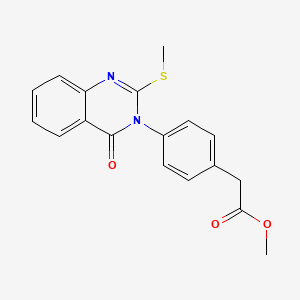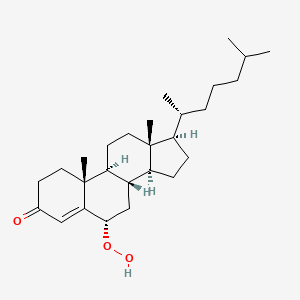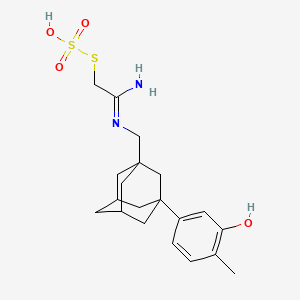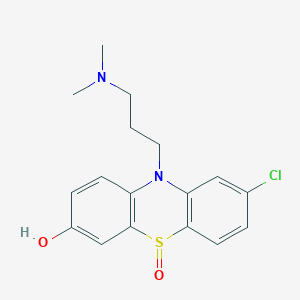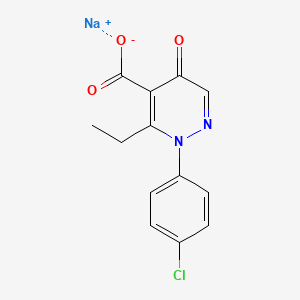
Clofencet-sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofencet-sodium is a sodium salt derivative of clofencet, a pyridazinone compound. It is primarily used as a plant growth regulator, particularly in the agricultural industry to produce hybrid seeds by inducing male sterility in plants. This compound is known for its role in enhancing the vigor and resistance of crops, making it a valuable tool in modern agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clofencet-sodium involves several steps. The starting material, 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydro-4-pyridazinecarboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or other separation techniques to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Clofencet-sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Clofencet-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of hybrid seeds and as a growth regulator in agriculture .
Mecanismo De Acción
Clofencet-sodium exerts its effects by inhibiting the development of pollen in plants, thereby inducing male sterility. This mechanism involves the disruption of specific molecular pathways that regulate pollen formation and viability. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in pollen development .
Comparación Con Compuestos Similares
Clofencet-sodium is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Clofencet-potassium: Another salt form of clofencet used for similar applications.
Diclofenac-sodium: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Clofilium: A compound related to clofencet with applications in potassium channel research .
This compound stands out due to its specific use in agriculture and its unique ability to induce male sterility in plants, making it a valuable tool for hybrid seed production .
Propiedades
Número CAS |
82697-16-3 |
|---|---|
Fórmula molecular |
C13H10ClN2NaO3 |
Peso molecular |
300.67 g/mol |
Nombre IUPAC |
sodium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.Na/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
HMXLBKDRYNCFTJ-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


